molecular formula C12H18N6O2S B6969339 7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6969339
M. Wt: 310.38 g/mol
InChI Key: KTQZJFVZANPJTC-UHFFFAOYSA-N
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Description

7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole, sulfonyl, and triazolopyrazine moieties, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-9(2)12-15-14-10-8-17(6-7-18(10)12)21(19,20)11-4-5-13-16(11)3/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQZJFVZANPJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CCN(C2)S(=O)(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps, starting with the preparation of the pyrazole and triazolopyrazine cores. The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The final product is obtained through cyclization reactions that form the triazolopyrazine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrazine Derivatives: Compounds with similar triazolopyrazine cores but different substituents.

    Pyrazole Derivatives: Compounds featuring the pyrazole ring with various functional groups.

    Sulfonyl Compounds: Molecules containing the sulfonyl group attached to different core structures.

Uniqueness

7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its combination of pyrazole, sulfonyl, and triazolopyrazine moieties, which confer unique chemical and biological properties

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